A Senior Application Scientist's Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
A Senior Application Scientist's Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Sulfone-Containing Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the thiomorpholine 1,1-dioxide moiety has emerged as a structure of significant interest. Its incorporation into drug candidates can enhance aqueous solubility, introduce hydrogen bond accepting capabilities, and improve metabolic stability—attributes critical for successful drug development.[1] 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS 39093-77-1) is the premier reagent for introducing this valuable scaffold, acting as a versatile and reactive building block for creating a new generation of therapeutic agents.[2] This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and practical, field-proven insights.
Core Physicochemical & Handling Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign. The data presented below are consolidated from authoritative chemical data repositories and suppliers.
| Property | Value | Source(s) |
| CAS Number | 39093-77-1 | [3] |
| Molecular Formula | C₅H₈ClNO₃S | [4] |
| Molecular Weight | 197.64 g/mol | [4] |
| Appearance | Solid (typically light yellow or white) | [2] |
| Purity | Typically ≥95-97% | |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere (Nitrogen or Argon) | |
| Key Synonyms | Thiomorpholine-4-carbonyl chloride 1,1-dioxide; 1,1-Dioxo-1λ⁶-thiomorpholine-4-carbonyl chloride | [5][6] |
| InChIKey | IGTZDYSBSFTPPP-UHFFFAOYSA-N | [4] |
Expert Insight on Handling and Storage: The specified storage conditions are not merely recommendations; they are critical for ensuring the reagent's integrity. The compound is an acyl chloride and is thus highly sensitive to moisture. Exposure to atmospheric humidity will lead to rapid hydrolysis, converting the reactive carbonyl chloride to the unreactive carboxylic acid, rendering the reagent useless. The requirement for freezer storage suggests that the compound may also have limited thermal stability. Therefore, it is imperative to handle this reagent exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Synthesis Pathway: From Precursor to Activated Reagent
The synthesis of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a multi-step process that begins with the parent heterocycle. The logic is to first form the stable sulfone and then activate the secondary amine for subsequent coupling reactions.
Caption: General reaction workflow illustrating nucleophilic acyl substitution.
Field-Proven Insights:
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Choice of Base: When reacting with amine or alcohol nucleophiles, a non-nucleophilic base (e.g., triethylamine, DIPEA) is typically required to scavenge the HCl byproduct. This is a self-validating system; failure to include a base will result in the protonation of the nucleophile, shutting down the reaction.
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Reaction Conditions: These reactions are often exothermic. For process safety and to minimize side reactions, the carbonyl chloride is usually added slowly to a cooled solution (e.g., 0 °C) of the nucleophile and base.
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Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are mandatory to prevent hydrolysis of the starting material.
Core Application: Synthesis of Biologically Active Molecules
This reagent is a cornerstone in the synthesis of compounds containing the sulfonylurea or related motifs, which are prevalent in pharmaceuticals. [7]The ability to readily couple this activated scaffold with various amines is a key strategy in drug discovery programs. [8]
Exemplary Protocol: Synthesis of a N-Aryl Urea Derivative
This protocol details a representative synthesis using 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride to create a urea derivative, a common structure in medicinal chemistry.
Objective: To synthesize N-(4-methoxyphenyl)-1,1-dioxo-thiomorpholine-4-carboxamide.
Materials:
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1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
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System Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Nucleophile Dissolution: To the flask, add p-anisidine (1.05 eq) and anhydrous DCM. Stir until all solids are dissolved.
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Base Addition: Add triethylamine (1.5 eq) to the solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the reaction exotherm upon addition of the acyl chloride.
-
Reagent Addition: Dissolve 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-anisidine) is consumed.
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Work-up:
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted aniline), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Validation: Purify the crude solid by flash column chromatography or recrystallization to obtain the pure N-(4-methoxyphenyl)-1,1-dioxo-thiomorpholine-4-carboxamide. The identity and purity of the final compound must be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety & Hazard Management
As a reactive acyl chloride, this compound poses significant hazards and must be handled with appropriate engineering controls and personal protective equipment.
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Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage (GHS05). [4]Hazard statements include H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals). * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. [9][10]All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors. [11]* Spill & Disposal: In case of a spill, avoid generating dust. [9]Sweep up the solid material carefully and place it in a suitable, closed container for disposal. [10]Dispose of waste in accordance with local, state, and federal regulations. * First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. * Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]
-
Spectroscopic Characterization Profile (Expected)
While actual spectra are lot-dependent, a senior scientist can predict the key features required for structural confirmation.
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¹H NMR: The spectrum in CDCl₃ would be expected to show two characteristic multiplets, likely triplets, corresponding to the two sets of methylene protons (-CH₂-) in the thiomorpholine ring. The protons adjacent to the nitrogen (-N-CH₂-) would appear around 3.8-4.2 ppm, while the protons adjacent to the sulfone group (-SO₂-CH₂-) would be further downfield, around 3.1-3.5 ppm.
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¹³C NMR: Key signals would include the carbonyl carbon (C=O) of the acyl chloride, expected in the range of 165-170 ppm. Two signals for the methylene carbons of the ring would also be present, typically between 45-55 ppm.
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IR Spectroscopy: A very strong, sharp absorption band characteristic of the acyl chloride C=O stretch would be prominent in the region of 1750-1800 cm⁻¹. Strong, symmetric and asymmetric stretching bands for the sulfone (S=O) group would also be clearly visible around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Conclusion
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is more than a mere chemical; it is an enabling tool for the modern medicinal chemist. Its well-defined reactivity, predicated on the electrophilic nature of its acyl chloride group, allows for the reliable and efficient incorporation of the pharmacologically relevant thiomorpholine 1,1-dioxide scaffold. By understanding its physicochemical properties, handling requirements, and reaction mechanisms as outlined in this guide, researchers can confidently leverage this reagent to accelerate the discovery and synthesis of next-generation therapeutics.
References
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Protheragen. (n.d.). Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. Retrieved from [Link]
- Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride.
- Roy, A., et al. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. Organic Letters.
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DergiPark. (2022). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]
- Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.
- Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.
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SpectraBase. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide - 13C NMR. Retrieved from [Link]
- Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
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Patsnap. (n.d.). Advances in Carbonyl Chemistry for Medical Application. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Sulfonylurea Derivatives Used as Oral Antidiabetics. Retrieved from [Link]
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MDPI. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Retrieved from [Link]
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